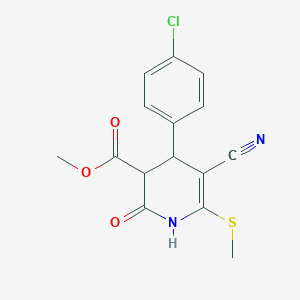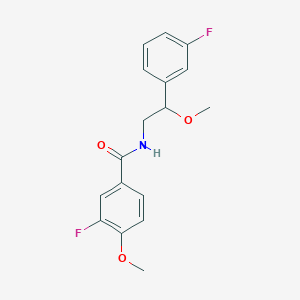![molecular formula C17H15ClN2O4S2 B2758684 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide CAS No. 886951-97-9](/img/structure/B2758684.png)
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide, also known as Cmpd-1, is a benzamide derivative that has been synthesized and studied for its potential applications in scientific research. This compound has been shown to have a range of biochemical and physiological effects, and its mechanism of action has been investigated in various studies. In
Aplicaciones Científicas De Investigación
Chemical Synthesis and Heterocyclic Compound Development
The compound serves as a building block for synthesizing various heterocyclic compounds. For instance, research has demonstrated the synthesis of novel compounds derived from visnaginone and khellinone, which exhibit significant anti-inflammatory and analgesic activities. These compounds are synthesized through reactions involving amino thiouracils and sodium ethoxide, leading to heterocyclic compounds like thiazolopyrimidines and oxadiazepines. Such compounds have shown potent inhibitory activities on COX-2 enzymes, analgesic, and anti-inflammatory properties, highlighting their potential in medicinal chemistry and drug development (Abu‐Hashem et al., 2020).
Pharmacological Screening and Anticancer Activity
Some derivatives synthesized from N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide have been explored for their pharmacological activities. For example, indapamide derivatives have been synthesized and assessed for their proapoptotic activity as anticancer agents. Among these, specific compounds have shown significant growth inhibition on melanoma cell lines, indicating the potential of these derivatives in cancer treatment. These findings suggest that modifications to the chemical structure can yield compounds with significant therapeutic benefits, especially in the context of anticancer properties (Yılmaz et al., 2015).
Antimicrobial and Anti-inflammatory Applications
The antimicrobial activity of this compound derivatives has been evaluated, with various compounds exhibiting modest to significant activity against bacterial and fungal strains. This highlights the compound's role in the synthesis of new agents that could potentially be developed into antimicrobial drugs. Moreover, the anti-inflammatory properties of certain derivatives further support their potential in creating new treatments for inflammation-related diseases (Patel et al., 2011).
Catalysis and Material Science
In material science, complexes derived from this compound have been used as catalysts for oxidation reactions. For instance, molybdenum(VI) complexes with thiazole-hydrazone ligands have been encapsulated in zeolite Y, demonstrating efficient and reusable catalytic activity for the oxidation of primary alcohols and hydrocarbons. This application underlines the compound's versatility not only in pharmacology but also in catalysis and material science, showcasing its potential in environmental and industrial processes (Ghorbanloo & Alamooti, 2017).
Propiedades
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-ethylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4S2/c1-3-26(22,23)11-6-4-10(5-7-11)16(21)20-17-19-14-13(24-2)9-8-12(18)15(14)25-17/h4-9H,3H2,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCIDKCICTCRHNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/no-structure.png)
![2-[4-(biphenyl-4-ylsulfonyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2758605.png)

![4-butoxy-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2758611.png)
![5-((4-Benzhydrylpiperazin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2758612.png)
![N-cyclopentyl-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2758613.png)
![4-[(cyclopropylcarbonyl)amino]-N-(4-fluorobenzyl)-3-pyridin-2-ylisothiazole-5-carboxamide](/img/structure/B2758614.png)
![8,11-Dimethoxy-5,6-dihydrobenzo[c]acridine](/img/structure/B2758615.png)


![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone](/img/structure/B2758619.png)
![2-[(4,5-Dihydro-1H-imidazol-2-yl)amino]ethan-1-ol hydroiodide](/img/structure/B2758620.png)
![8-(3-chloro-2-methylphenyl)-1-methyl-3-(2-morpholinoethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2758622.png)